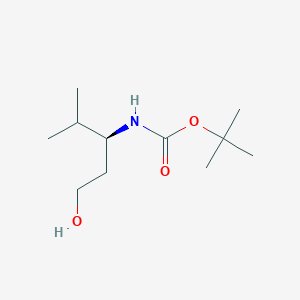

tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate

Vue d'ensemble

Description

tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a useful protecting group in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. Common bases used in this reaction include triethylamine (Et3N) and pyridine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by elimination of a tert-butyl carbonate anion .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more efficient and sustainable manner compared to batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate nitrogen.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4

Reduction: LiAlH4, NaBH4

Substitution: Various nucleophiles, including alkyl halides and acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Applications De Recherche Scientifique

Chemical Properties and Structure

Tert-butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate has the molecular formula and a molecular weight of approximately 217.31 g/mol. The compound features a tert-butyl group, a hydroxy group, and a branched carbon chain that contribute to its unique properties and potential biological activities.

Enzyme Inhibition

One of the primary applications of this compound is in the development of enzyme inhibitors. Research indicates that this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. This inhibition can lead to antiproliferative effects, making it a candidate for cancer therapeutics.

Table 1: Summary of Enzyme Inhibition Studies

| Study Reference | Enzyme Target | Inhibition Type | Result |

|---|---|---|---|

| CDKs | Competitive | Significant inhibition observed | |

| Other Kinases | Non-competitive | Moderate inhibition noted |

Drug Development

Due to its structural characteristics, this compound serves as a versatile building block in drug synthesis. It can be modified to create derivatives with enhanced pharmacological properties, facilitating the design of new therapeutic agents .

Case Study: Synthesis of Novel Anticancer Agents

In a recent study, researchers synthesized several derivatives based on this compound, leading to compounds with improved selectivity and potency against cancer cell lines. The modifications included varying the functional groups attached to the carbamate moiety, which significantly impacted biological activity.

Agricultural Chemistry

This compound also shows potential in agricultural applications, particularly in developing agrochemicals. Its ability to interact with biological targets can be harnessed to create herbicides or pesticides that are more effective and environmentally friendly.

Table 2: Potential Agrochemical Applications

| Application Type | Description | Expected Benefit |

|---|---|---|

| Herbicide | Targeted action on specific weeds | Reduced environmental impact |

| Pesticide | Enhanced efficacy against pests | Lower toxicity to non-target species |

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for optimizing its pharmacological profile. Interaction studies have demonstrated its ability to bind selectively to proteins involved in cell cycle regulation, which can inform further drug design efforts .

Table 3: Summary of Interaction Studies

| Protein Target | Binding Affinity | Method Used |

|---|---|---|

| CDK2 | High | Surface Plasmon Resonance |

| Other Cell Cycle Proteins | Moderate | Isothermal Titration Calorimetry |

Mécanisme D'action

The mechanism of action of tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate involves the formation of a stable carbamate linkage that can be cleaved under specific conditions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under neutral conditions. under acidic conditions, the carbamate can be cleaved to release the free amine and carbon dioxide .

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl carbamate

- Benzyl carbamate

- Methyl carbamate

- Phenyl carbamate

Uniqueness

tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate is unique due to its specific steric and electronic properties conferred by the tert-butyl group. This makes it particularly useful as a protecting group in organic synthesis, providing stability under a wide range of conditions while being easily removable under acidic conditions .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties make it a valuable tool in synthetic organic chemistry, particularly as a protecting group for amines. The compound’s stability and reactivity under various conditions further enhance its utility in scientific research and industrial applications.

Activité Biologique

tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate, also known as tert-butyl N-[(3S)-1-hydroxy-4-methylpentan-3-yl]carbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₂₃N₃O₃

- Molecular Weight : 217.31 g/mol

- CAS Number : 179412-80-7

- Solubility : Very soluble in organic solvents with a solubility of approximately 2.25 mg/ml .

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its neuroprotective properties and its role as an inhibitor of key enzymes involved in neurodegenerative diseases.

Neuroprotective Effects

Recent studies have indicated that this compound exhibits protective effects on astrocytes exposed to amyloid beta peptide (Aβ), a hallmark of Alzheimer's disease. In vitro studies demonstrated that the compound can significantly improve cell viability under conditions that typically induce cell death due to Aβ toxicity. For instance, when treated with Aβ 1-42, astrocyte cell viability dropped to approximately 43.78%, but co-treatment with this compound raised this viability to about 62.98% .

Enzyme Inhibition

The compound has shown potential as both a β-secretase and acetylcholinesterase inhibitor. These activities are crucial for preventing the aggregation of amyloid plaques and improving cholinergic signaling in the brain, which is often disrupted in Alzheimer's patients. The inhibition of these enzymes may contribute to reduced oxidative stress and inflammation in neuronal cells .

Case Studies

Several studies have evaluated the efficacy of this compound:

- In Vitro Studies on Astrocytes :

-

In Vivo Models :

- Objective : To evaluate the compound's effects on Aβ aggregation in animal models.

- Findings : In scopolamine-induced models of cognitive impairment, treatment with this compound resulted in a notable reduction in Aβ plaque formation, although not as pronounced as that observed with established treatments like galantamine .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₃N₃O₃ |

| Molecular Weight | 217.31 g/mol |

| CAS Number | 179412-80-7 |

| Solubility | 2.25 mg/ml |

| Neuroprotective Activity | Improved astrocyte viability |

| Enzyme Inhibition | β-secretase and acetylcholinesterase |

Propriétés

IUPAC Name |

tert-butyl N-[(3S)-1-hydroxy-4-methylpentan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEXCBXDBHHJJY-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.